

Spectroscopic Profile of 1-Methyl-1H-imidazole-4-carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for **1-Methyl-1H-imidazole-4-carboxylic acid** (CAS No: 41716-18-1; Molecular Formula: C₅H₆N₂O₂). Due to the limited availability of comprehensive public data for this specific compound, this document also includes spectroscopic information for the closely related parent compound, 1H-imidazole-4-carboxylic acid, to serve as a valuable reference point for researchers.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **1-Methyl-1H-imidazole-4-carboxylic acid** and the reference compound 1H-imidazole-4-carboxylic acid.

Table 1: General Information

Property	1-Methyl-1H-imidazole-4-carboxylic acid	1H-imidazole-4-carboxylic acid
CAS Number	41716-18-1	1072-84-0
Molecular Formula	C ₅ H ₆ N ₂ O ₂	C ₄ H ₄ N ₂ O ₂
Molecular Weight	126.11 g/mol	112.09 g/mol

Table 2: ¹H NMR Data

Note: Specific ¹H NMR data for **1-Methyl-1H-imidazole-4-carboxylic acid** is not readily available in public spectral databases. The following data is for the parent compound, 1H-imidazole-4-carboxylic acid.

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
1H-imidazole-4-carboxylic acid	DMSO-d ₆	7.6 (s, 1H), 7.6 (s, 1H), 12.4 (br s, 1H)	Singlet, Singlet, Broad Singlet	Imidazole ring protons, Carboxylic acid proton

Table 3: ¹³C NMR Data

Note: Specific ¹³C NMR data for **1-Methyl-1H-imidazole-4-carboxylic acid** is not readily available in public spectral databases. The following data is for the parent compound, 1H-imidazole-4-carboxylic acid.

Compound	Solvent	Chemical Shift (δ) ppm
1H-imidazole-4-carboxylic acid	DMSO-d ₆	117.9, 136.0, 137.9, 164.1

Table 4: Infrared (IR) Spectroscopy Data

Note: Specific IR data for **1-Methyl-1H-imidazole-4-carboxylic acid** is not readily available. The following data is for the parent compound, 1H-imidazole-4-carboxylic acid.

Compound	Major Absorption Bands (cm ⁻¹)	Assignment
1H-imidazole-4-carboxylic acid	3100-2500 (broad), 1700-1670 (strong)	O-H stretch (carboxylic acid), C=O stretch (carboxylic acid)

Table 5: Mass Spectrometry (MS) Data

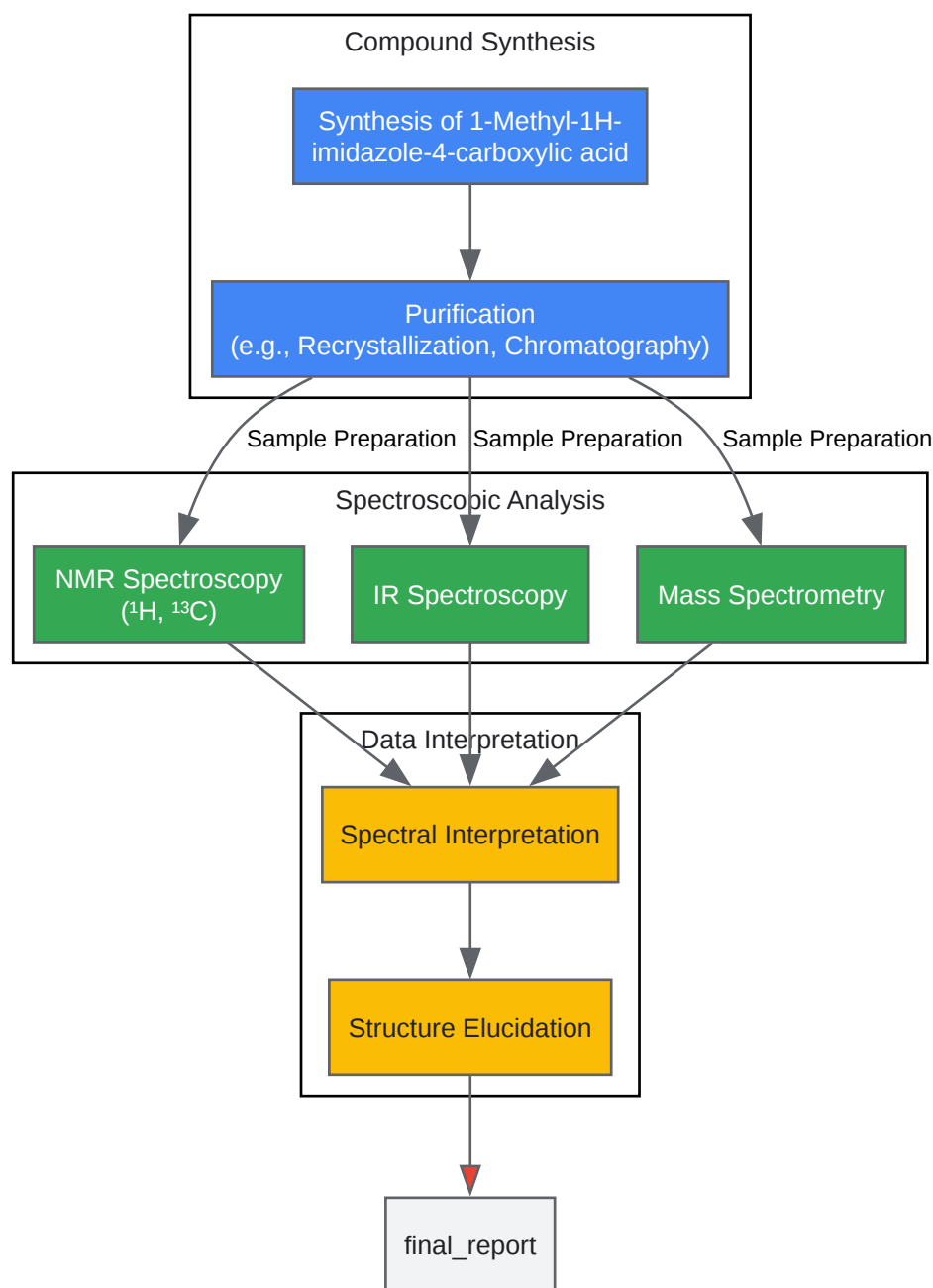
Note: Specific mass spectrometry data for **1-Methyl-1H-imidazole-4-carboxylic acid** is not readily available. The following data is for the parent compound, 1H-imidazole-4-carboxylic acid.

Compound	Ionization Method	m/z (relative intensity)
1H-imidazole-4-carboxylic acid	Electron Ionization (EI)	112 (M+), 95, 68, 41

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1-Methyl-1H-imidazole-4-carboxylic acid** are not publicly available. However, a general workflow for the spectroscopic analysis of a synthesized organic compound is outlined below.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Methodologies

While specific protocols for **1-Methyl-1H-imidazole-4-carboxylic acid** are unavailable, the following are general methodologies for the spectroscopic techniques discussed:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A sample of the purified compound is dissolved in a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$). 1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for 1H NMR. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
- **Infrared (IR) Spectroscopy:** A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film or in a suitable solvent. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Absorption bands are reported in wavenumbers (cm^{-1}).
- **Mass Spectrometry (MS):** A dilute solution of the sample is introduced into the mass spectrometer. Depending on the ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI), the molecule is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.

This guide serves as a foundational resource for researchers working with **1-Methyl-1H-imidazole-4-carboxylic acid**. While a complete public dataset is currently elusive, the provided information on the parent compound offers valuable insights for structural characterization and analysis.

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